3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H5BrClN3OS and a molecular weight of 342.6 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, a cyano group, and a thiazole ring attached to a benzamide structure . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been reported to have various biological activities, indicating that they can have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions, where the benzamide structure is treated with bromine and chlorine reagents under controlled conditions.
Chemical Reactions Analysis
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Scientific Research Applications
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-bromo-4’-chloro-1-(3-chloro-2-pyridyl)-2’-methyl-6’-(methylcarbamoyl)pyrazole-5-carboxanilide: This compound has a similar structure but contains a pyrazole ring instead of a thiazole ring.
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3-methylbenzamide: This compound is similar but has a methyl group instead of a bromine atom.
Biological Activity
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bromine atom and a chloro-cyano thiazole moiety, which are significant for its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structures have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting fibroblast growth factor receptor 1 (FGFR1). One particular derivative demonstrated an IC50 value of approximately 1.36 µM across various NSCLC cell lines, indicating strong potential for further development as an anticancer agent .
Antimicrobial Activity
The compound's thiazole ring is known to contribute to antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against various bacterial strains. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 2 µg/mL to 50 µg/mL, suggesting that modifications to the thiazole ring can enhance antibacterial efficacy .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular pathways:
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in the G2 phase in cancer cells, leading to apoptosis .
- Inhibition of Key Pathways : The inhibition of FGFR1 and downstream signaling pathways such as ERK has been observed in related compounds, which may also apply to this compound .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and halogenated compounds.
- Bromination : Introducing bromine at the desired position on the benzene ring.
- Coupling Reaction : The final step involves coupling the thiazole derivative with a benzamide moiety.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Compound | Activity | IC50/MIC Values | Reference |
---|---|---|---|
C9 | FGFR1 Inhibitor | 1.36 µM (NSCLC) | |
Thiazole Derivative | Antibacterial | MIC = 2 - 50 µg/mL | |
Benzamide Analog | Anticancer | Various IC50 values |
These findings highlight the potential versatility of thiazole and benzamide derivatives in therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClN3OS/c12-7-3-1-2-6(4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJVJIOEYZZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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